2-(pyrrolidin-1-ylmethyl)-1H-indole
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Overview
Description
2-(pyrrolidin-1-ylmethyl)-1H-indole is a compound that features a pyrrolidine ring attached to an indole core. The indole structure is a common motif in many natural products and pharmaceuticals, known for its biological activity. The addition of a pyrrolidine ring can enhance the compound’s pharmacological properties, making it a valuable scaffold in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyrrolidin-1-ylmethyl)-1H-indole typically involves the alkylation of indole with a pyrrolidine derivative. One common method is the reaction of indole with pyrrolidine in the presence of a suitable base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and automated systems can be employed to control temperature, pressure, and reaction time, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(pyrrolidin-1-ylmethyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas and a palladium catalyst to reduce double bonds or nitro groups.
Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or the pyrrolidine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced indole derivatives.
Substitution: Alkylated or acylated indole derivatives.
Scientific Research Applications
2-(pyrrolidin-1-ylmethyl)-1H-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(pyrrolidin-1-ylmethyl)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The indole core can mimic natural substrates or ligands, allowing the compound to bind to active sites and modulate biological pathways. The pyrrolidine ring can enhance binding affinity and selectivity, leading to more potent biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring structure and exhibit similar biological activities.
Indole derivatives: Compounds such as tryptamine and serotonin contain the indole core and are known for their roles in neurotransmission and other biological processes.
Uniqueness
2-(pyrrolidin-1-ylmethyl)-1H-indole is unique due to the combination of the indole and pyrrolidine structures, which can result in enhanced pharmacological properties. This dual functionality allows for a broader range of biological activities and potential therapeutic applications compared to compounds with only one of these structures.
Properties
Molecular Formula |
C13H16N2 |
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Molecular Weight |
200.28 g/mol |
IUPAC Name |
2-(pyrrolidin-1-ylmethyl)-1H-indole |
InChI |
InChI=1S/C13H16N2/c1-2-6-13-11(5-1)9-12(14-13)10-15-7-3-4-8-15/h1-2,5-6,9,14H,3-4,7-8,10H2 |
InChI Key |
SPJJMCSFSLNTDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC2=CC3=CC=CC=C3N2 |
Origin of Product |
United States |
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